molecular formula C18H20ClN3O5S B5981499 1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci)

1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci)

Cat. No.: B5981499
M. Wt: 425.9 g/mol
InChI Key: WEPYSABIAMNYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) is a complex organic compound with a unique structure that includes a piperazine ring, a benzo[b]thiophene moiety, and various functional groups such as chloro and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) involves its interaction with specific molecular targets. The nitro and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. This can lead to inhibition or activation of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.

Uniqueness

1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the piperazine ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-18(2,3)27-17(24)21-8-6-20(7-9-21)16(23)15-14(19)12-5-4-11(22(25)26)10-13(12)28-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPYSABIAMNYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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